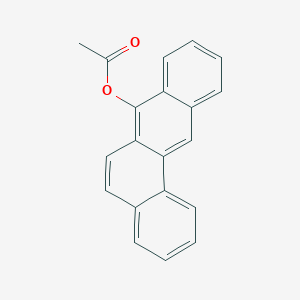

Tetraphen-7-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

25040-01-1 |

|---|---|

Molecular Formula |

C20H14O2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

benzo[a]anthracen-7-yl acetate |

InChI |

InChI=1S/C20H14O2/c1-13(21)22-20-17-9-5-3-7-15(17)12-19-16-8-4-2-6-14(16)10-11-18(19)20/h2-12H,1H3 |

InChI Key |

VLXMUWZXZLCYPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |

Origin of Product |

United States |

Contextual Significance of Benz a Anthracene Derivatives in Advanced Organic Research

Benz[a]anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons built from four fused benzene (B151609) rings. This structural motif is of fundamental importance in several areas of advanced organic research.

Environmental and Biological Studies: Benz[a]anthracene is a well-known PAH found in coal tar, crude oil, and as a byproduct of the incomplete combustion of organic materials. cdc.gov Consequently, its derivatives are often studied as markers of environmental contamination and are pivotal in toxicological research. The metabolism of benz[a]anthracene in biological systems is a key area of investigation, as the process can lead to the formation of carcinogenic compounds. nih.govnih.gov Studies have shown that metabolic action on the benz[a]anthracene nucleus can occur at various positions, including the 7- and 12-positions. nih.govportlandpress.com

Materials Science: The extended π-conjugated system of benz[a]anthracene derivatives imparts unique photophysical and electronic properties. beilstein-journals.orgrsc.org This has led to their investigation for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgresearchgate.net The ability to tune these properties by introducing different functional groups onto the anthracene (B1667546) skeleton makes them versatile building blocks for novel materials. rsc.orgrroij.com

Synthetic Chemistry: The benz[a]anthracene framework serves as a scaffold for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. researchgate.net The development of efficient and regioselective methods to synthesize substituted benz[a]anthracene derivatives is an active area of research, employing advanced catalytic methods like palladium-catalyzed C-H activation and cyclization reactions. acs.org

Academic Rationale for In Depth Investigation of Tetraphen 7 Yl Acetate

The focused study of Tetraphen-7-yl acetate (B1210297) is driven by several key academic considerations that span from biochemistry to synthetic methodology.

Metabolic Intermediate: A primary reason for investigating Tetraphen-7-yl acetate is its connection to the metabolism of the parent compound, benz[a]anthracene. The hydroxylation of benz[a]anthracene at the 7-position is a known metabolic step, and the resulting 7-hydroxybenz[a]anthracene can be further processed in biological systems. nih.gov While not a direct metabolite, the acetate derivative serves as a stable, synthetically accessible analogue to probe the biological activity and further reactions of 7-substituted benz[a]anthracenes.

Synthetic Precursor and Protecting Group: In organic synthesis, the acetate group can serve as a protecting group for a hydroxyl function. The synthesis of 7-hydroxybenz[a]anthracene can proceed via the hydrolysis of 7-acetoxybenz[a]anthracene (this compound), which itself can be formed by the oxidation of benz[a]anthracene with lead tetra-acetate. scispace.com Furthermore, the acetate group can be a precursor for creating other derivatives at the 7-position, allowing for the exploration of structure-activity relationships in this class of compounds.

Probing Electronic and Structural Effects: The introduction of an acetoxy group at a specific position on the benz[a]anthracene core allows researchers to study its effect on the electronic properties of the entire molecule. Techniques such as NMR spectroscopy, UV-Vis absorption, and fluorescence spectroscopy can provide detailed insights into how the substituent alters the aromatic system's behavior. This fundamental knowledge is crucial for designing new materials with tailored optical and electronic properties.

Computational and Theoretical Investigations of Tetraphen 7 Yl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of complex organic molecules like Tetraphen-7-yl acetate (B1210297). mdpi.cometprogram.org DFT methods calculate the electron density of a molecule to determine its energy and other properties. mdpi.comaps.org These calculations are computationally less expensive than other quantum mechanical methods while maintaining a high degree of accuracy. mdpi.com

For polycyclic aromatic hydrocarbons (PAHs) such as the benz[a]anthracene core of Tetraphen-7-yl acetate, DFT can be employed to understand their stability, aromaticity, and susceptibility to chemical reactions. aps.orgresearchgate.net The addition of an acetate group at the 7-position introduces an electron-withdrawing substituent, which is expected to influence the electron distribution across the aromatic system.

Researchers have utilized DFT to study the carcinogenic properties of benz[a]anthracene derivatives by analyzing their electronic structures. chemrj.org These studies often correlate calculated electronic indices, such as orbital energies and atomic charges, with observed biological activity. chemrj.org For instance, the reactivity of different regions of the PAH core, like the "bay" and "K" regions, can be quantified to predict the likelihood of metabolic activation to carcinogenic species. nih.govingentaconnect.com

Table 1: Representative DFT Functionals and Basis Sets for PAH Analysis

| Functional | Basis Set | Application |

| B3LYP | 6-31G(d,p) | Geometry optimization and electronic structure of substituted benz[a]anthracenes. researchgate.net |

| M06 | 6-31+G | Investigating reaction mechanisms involving PAHs. mdpi.com |

| PBE0 | cc-pVTZ | Calculating nuclear shielding and chemical shifts. researchgate.net |

| B3LYP+D* | - | Analyzing 3D structures of polycyclic systems, including dispersion corrections. researchgate.net |

This table is illustrative and not exhaustive. The choice of functional and basis set depends on the specific properties being investigated.

Molecular Orbital Theory Analysis of the Benz[a]anthracene-Acetate System

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and properties of molecules in terms of the distribution and energy of their electrons in various orbitals. For the benz[a]anthracene-acetate system, MO theory can explain its aromaticity, electronic transitions, and reactivity.

The π-electron system of the benz[a]anthracene core is of particular interest. MO calculations, including semi-empirical methods and more advanced ab initio techniques, have been used to study the π-electronic properties of benz[a]anthracene and its derivatives. nih.govingentaconnect.com These studies often focus on the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as these "frontier orbitals" are crucial in determining the molecule's chemical reactivity and electronic spectra.

The presence of the acetate group at the 7-position will perturb the MOs of the parent benz[a]anthracene. The electron-withdrawing nature of the acetyl group is expected to lower the energy of the HOMO and LUMO, potentially affecting the molecule's ionization potential and electron affinity. Ab initio MO investigations on related genotoxic benz[a]anthracene metabolites have provided insights into how electronic factors influence their interactions with biological macromolecules like DNA. acs.org

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus of such an analysis would be the orientation of the acetate group relative to the planar benz[a]anthracene ring.

Due to the steric hindrance between the acetyl group and the hydrogen atoms on the adjacent aromatic rings, free rotation around the C(7)-O bond is likely restricted. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformations (energy minima) and the energy barriers between them (transition states).

Studies on similar systems, such as N-acetyl amides of alkyl-substituted pipecolic acids, have demonstrated how bulky substituents influence conformational equilibria and isomerization barriers. acs.org In the case of this compound, the planarity of the large aromatic system will be a dominant factor, and the acetate group will likely adopt a conformation that minimizes steric clashes. Propeller-shaped PAHs, another class of sterically congested molecules, have been studied computationally to understand their conformational preferences, highlighting the importance of wing flexibility. chemrxiv.orgchemrxiv.org

Computational Prediction of Spectroscopic Parameters for this compound

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of novel compounds like this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational methods. researchgate.netnmrdb.org DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that, when properly scaled, show good agreement with experimental data. researchgate.net Machine learning approaches have also emerged as highly accurate methods for predicting ¹H chemical shifts. nih.gov For a molecule like this compound, computational prediction could aid in the assignment of its complex NMR spectrum. Recent benchmarks suggest that functionals like WP04 can yield high accuracy for ¹H shift predictions in chloroform. github.io

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of organic molecules. By computing the energies and oscillator strengths of electronic transitions, one can predict the λ_max values in the UV-Vis spectrum. For benzanthrone (B145504) derivatives, which share a similar polycyclic core, spectroscopic properties have been investigated in various solvents, showing shifts in absorption maxima with solvent polarity. mdpi.com

Mass Spectrometry: While not a direct prediction of the entire spectrum, computational methods can help in understanding fragmentation patterns observed in mass spectrometry. By calculating bond dissociation energies and the stability of potential fragments, it is possible to rationalize the observed mass spectrum. For instance, analysis of related compounds has identified fragments corresponding to the loss of substituents and the stable polycyclic core. mdpi.com

Table 2: Predicted Spectroscopic Data (Illustrative)

| Technique | Predicted Parameter | Notes |

| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons would appear in the downfield region, with specific shifts influenced by the acetate group. |

| ¹³C NMR | Chemical Shifts (ppm) | The carbonyl carbon of the acetate would be a characteristic downfield signal. researchgate.net |

| UV-Vis | λ_max (nm) | Multiple absorption bands are expected due to the extended π-system of the benz[a]anthracene core. |

These are generalized predictions. Accurate values would require specific calculations.

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.nettandfonline.com For this compound, MD simulations can provide insights into both its internal flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. acs.orgtandfonline.com

Intramolecular Interactions: MD simulations can explore the conformational landscape of the molecule, revealing the dynamics of the acetate group's rotation and the vibrations of the aromatic rings. This can complement the static picture provided by conformational analysis.

Intermolecular Interactions: A key application of MD for PAHs is studying their aggregation behavior. tandfonline.comualberta.ca PAHs tend to stack via π-π interactions, and MD simulations can elucidate the preferred stacking geometries and the strength of these interactions. The acetate group in this compound would influence its aggregation behavior compared to the parent benz[a]anthracene, potentially introducing different packing arrangements due to steric and electrostatic effects. Simulations of PAHs in different solvents, such as water, heptane, and toluene, have shown how the environment affects their folding and aggregation. acs.orgualberta.ca

MD simulations are also a cornerstone of computational drug design, used to study how ligands bind to proteins and to calculate binding free energies. mdpi.com If this compound were to be investigated as a potential ligand for a biological target, MD simulations would be an essential tool.

Reaction Mechanisms and Transformation Pathways of Tetraphen 7 Yl Acetate

Hydrolysis and Transesterification Reactions of the Acetate (B1210297) Group

The acetate group of Tetraphen-7-yl acetate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification, which cleave the ester bond.

Hydrolysis: This reaction involves the cleavage of the ester linkage by water, typically under acidic or basic catalysis, to yield 7-hydroxybenz[a]anthracene and acetic acid. The preparation of 7-hydroxybenz[a]anthracene often involves the hydrolysis of its acetate precursor. scispace.comnih.gov

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent attack by a water molecule leads to a tetrahedral intermediate, which then eliminates a molecule of acetic acid to form the protonated phenol. Final deprotonation yields 7-hydroxybenz[a]anthracene.

Base-Catalyzed Hydrolysis (Saponification): This process occurs via the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The resulting tetrahedral intermediate expels the phenoxide ion, which is a better leaving group than the hydroxide ion. A final acid-base reaction between the generated acetic acid and the phenoxide yields the carboxylate salt and 7-hydroxybenz[a]anthracene after a workup.

Transesterification: In the presence of an alcohol and a catalyst (acid or base), this compound can undergo transesterification to form a new ester and 7-hydroxybenz[a]anthracene, or more commonly, the phenoxide can act as a nucleophile to create a different ester and acetate. The more typical transesterification would involve reacting the parent phenol, 7-hydroxybenz[a]anthracene, with a different acyl donor. However, the acetate can be exchanged under specific conditions.

Table 1: Hydrolysis and Transesterification of this compound

| Reaction | Reagents & Conditions | Major Products |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 7-Hydroxybenz[a]anthracene, Acetic Acid |

| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH, KOH), H₂O, heat | 7-Hydroxybenz[a]anthracene, Acetate Salt |

| Acid-Catalyzed Transesterification | R-OH, H⁺ (e.g., HCl), heat | 7-Hydroxybenz[a]anthracene, Alkyl Acetate |

Electrophilic Aromatic Substitution Reactions on the Benz[a]anthracene Core of this compound

The benz[a]anthracene core is an electron-rich aromatic system that can undergo electrophilic aromatic substitution (EAS). The outcome of such reactions is determined by the directing effect of the acetate group and the intrinsic reactivity of the different positions on the PAH framework.

The acetoxy group (–OAc) is an ortho, para-directing group. echemi.com However, due to the delocalization of the oxygen lone pair into the adjacent carbonyl group, it is a deactivating group compared to a hydroxyl (–OH) group. echemi.com The most reactive sites on the unsubstituted benz[a]anthracene nucleus for electrophilic attack are the meso-positions, C-7 and C-12, due to the ability to form the most stable carbocation intermediates (arenium ions). tandfonline.comspcmc.ac.in

Given that the C-7 position is already substituted, electrophilic attack will be directed to the positions that are electronically activated by the acetoxy group and are inherently reactive. The primary sites for substitution are predicted to be:

C-12: This position is para to the C-7 substituent and is one of the most reactive sites on the parent ring system.

C-8: This position is ortho to the C-7 substituent.

C-6: This position is also ortho to the C-7 substituent.

Therefore, a mixture of products is expected, with substitution at C-12 often being significant. The exact ratio of products would depend on the specific electrophile and reaction conditions, with sterically demanding electrophiles favoring the more accessible C-12 position.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration (e.g., HNO₃/H₂SO₄) | NO₂⁺ | 7-Acetoxy-12-nitrobenz[a]anthracene |

| Halogenation (e.g., Br₂/FeBr₃) | Br⁺ | 7-Acetoxy-12-bromobenz[a]anthracene |

| Friedel-Crafts Acylation | RCO⁺ | 7-Acetoxy-12-acylbenz[a]anthracene |

Reductive and Oxidative Transformations of this compound

The fused ring system and the acetate group can both undergo redox reactions under appropriate conditions.

Oxidative Transformations: Polycyclic aromatic hydrocarbons are susceptible to oxidation, often leading to the formation of quinones. The benz[a]anthracene system is readily oxidized across its most reactive meso-positions (C-7 and C-12) to form benz[a]anthracene-7,12-dione. nih.govnih.gov

Oxidation of the Aromatic Core: Treatment of this compound with strong oxidizing agents (e.g., chromic acid, sodium dichromate) would likely first hydrolyze the ester to 7-hydroxybenz[a]anthracene, which would then be rapidly oxidized to benz[a]anthracene-7,12-dione. The formation of this dione (B5365651) is a characteristic reaction of the benz[a]anthracene ring system. nih.gov

Reductive Transformations: Reduction can target the acetate group or the aromatic rings.

Reduction of the Aromatic System: The aromatic rings of benz[a]anthracene are resistant to reduction but can be hydrogenated under forcing conditions using catalysts like platinum, palladium, or rhodium at high pressures and temperatures. The reaction typically proceeds in a stepwise manner, with the terminal rings being reduced first. A Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) would likely reduce the central ring containing the C-7 and C-12 positions.

Reduction/Removal of the Acetate Group: The ester functionality itself is generally resistant to catalytic hydrogenation that would reduce the aromatic rings. However, the C–O bond can be cleaved under hydrogenolysis conditions, particularly with a palladium catalyst, to yield the parent hydrocarbon, benz[a]anthracene.

Table 3: Reductive and Oxidative Transformations

| Transformation | Reagents & Conditions | Expected Major Product |

| Oxidation | CrO₃, H₂SO₄ | Benz[a]anthracene-7,12-dione |

| Catalytic Hydrogenation | H₂, PtO₂, high pressure | Tetradecahydrobenz[a]anthracene derivative |

| Hydrogenolysis | H₂, Pd/C, heat | Benz[a]anthracene |

Photochemical Reactivity and Phototransformations of this compound

Like other PAHs, this compound is expected to be photochemically active. nih.govresearchgate.net Upon absorption of UV radiation, it can undergo several transformations.

Photo-oxidation: In the presence of oxygen and light, PAHs can undergo photo-oxidation. For benz[a]anthracene derivatives, this can lead to the formation of endoperoxides across the 7 and 12 positions, which can then rearrange to form benz[a]anthracene-7,12-dione. researchgate.net This is a common fate for PAHs in the environment. copernicus.org

Photodimerization: Anthracene (B1667546) famously undergoes a [4+4] cycloaddition upon irradiation to form a dimer. wikipedia.org By analogy, this compound could potentially dimerize across its central ring (C-7 and C-12 positions) with another molecule, although this may be sterically hindered.

Photo-Fries Rearrangement: As an aromatic ester, this compound could undergo a Photo-Fries rearrangement. This radical-based reaction would lead to the migration of the acetyl group from the phenolic oxygen to the ortho positions (C-6 or C-8) of the aromatic ring, yielding acetyl-hydroxy-benz[a]anthracene isomers.

Table 4: Potential Photochemical Transformations

| Reaction Type | Conditions | Potential Product(s) |

| Photo-oxidation | UV light, O₂ | Benz[a]anthracene-7,12-dione |

| Photodimerization | UV light | Dimer of this compound |

| Photo-Fries Rearrangement | UV light, inert solvent | 6-Acetyl-7-hydroxybenz[a]anthracene, 8-Acetyl-7-hydroxybenz[a]anthracene |

Catalytic Conversions Involving this compound as a Substrate

Modern synthetic chemistry offers powerful catalytic methods to modify aromatic systems. While the acetate group itself is not a typical leaving group for cross-coupling reactions, its precursor, 7-hydroxybenz[a]anthracene, can be easily converted into a more reactive triflate (–OTf) or nonaflate ester. This derivative becomes an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The triflate of 7-hydroxybenz[a]anthracene can be coupled with a wide range of organoboron reagents (boronic acids or esters) to form new carbon-carbon bonds at the C-7 position. beilstein-journals.orgresearchgate.netorganic-chemistry.org This allows for the introduction of aryl, vinyl, or alkyl groups.

Heck Coupling: This reaction would couple the triflate derivative with an alkene to introduce a substituted vinyl group at the C-7 position.

Buchwald-Hartwig Amination: This catalytic method would enable the formation of a carbon-nitrogen bond, allowing for the synthesis of 7-amino-benz[a]anthracene derivatives from the corresponding triflate.

Sonogashira Coupling: The triflate could be coupled with a terminal alkyne to install an alkynyl group at the C-7 position.

These catalytic transformations provide a versatile platform for synthesizing a wide array of novel benz[a]anthracene derivatives starting from this compound via its corresponding triflate.

Table 5: Catalytic Cross-Coupling of the Corresponding Triflate Derivative

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type (at C-7) |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, base | 7-Aryl or 7-Alkyl-benz[a]anthracene |

| Heck | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | 7-Vinyl-benz[a]anthracene |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, phosphine ligand, base | 7-(Dialkylamino)-benz[a]anthracene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, base | 7-Alkynyl-benz[a]anthracene |

Role of Tetraphen 7 Yl Acetate in Advanced Organic Synthesis and Precursor Development

Tetraphen-7-yl Acetate (B1210297) as a Versatile Synthon for Elaborated Polycyclic Aromatic Hydrocarbons (PAHs)

The core structure of Tetraphen-7-yl acetate is based on benz[a]anthracene, a four-ring aromatic system. medchemexpress.com This makes it an inherently valuable starting material, or synthon, for the construction of larger, more elaborate PAHs. The acetate group at the 7-methylene position acts as a key site for strategic bond-forming reactions, enabling chemists to extend the π-conjugated system and create novel nanographenes or other complex aromatic structures.

The utility of the acetate moiety lies in its ability to be converted into other functional groups that can participate in cross-coupling reactions or cyclization cascades. For instance, hydrolysis of the acetate yields the corresponding alcohol, which can be transformed into a triflate or halide, making it an excellent substrate for reactions like Suzuki, Stille, or Sonogashira couplings. These methodologies allow for the precise attachment of additional aromatic or unsaturated fragments, systematically building up the complexity of the PAH framework.

Table 6.1.1: Potential PAH Synthesis Pathways from this compound

| Starting Material | Intermediate Functional Group | Coupling Reaction | Potential Elaborated PAH Product |

| This compound | -CH₂OTf (from alcohol) | Suzuki Coupling | Phenyl-substituted Tetraphene |

| This compound | -CH₂Br (from alcohol) | Stille Coupling | Thienyl-substituted Tetraphene |

| This compound | -CH₂I (from alcohol) | Sonogashira Coupling | Ethynyl-substituted Tetraphene |

| This compound | -CH₂=CH₂ (via elimination) | Diels-Alder Reaction | Extended polycyclic system |

This table presents hypothetical synthetic pathways based on established organic chemistry principles.

Derivatization Strategies for Expanding the Chemical Space and Functional Diversity around this compound

Derivatization is a critical strategy for modifying the properties of a core molecule, and this compound offers multiple sites for such modifications. restek.com These strategies can be broadly categorized into two main areas: transformation of the acetate group and functionalization of the aromatic backbone.

The acetate group is a versatile handle for introducing functional diversity. restek.comresearchgate.net Simple hydrolysis converts it to 7,8,9,10-tetrahydrobenzo[pqr]tetraphen-7-ol, an alcohol that can undergo a wide array of subsequent reactions. chemsrc.com It can be re-esterified with different carboxylic acids to introduce new side chains, or oxidized to a ketone. researchgate.netjuniperpublishers.com Amination reactions can convert it into various nitrogen-containing derivatives.

Furthermore, the expansive aromatic rings of the tetraphene core are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, although the regioselectivity of these reactions would need to be carefully controlled. Such modifications can drastically alter the electronic properties, solubility, and solid-state packing of the resulting molecules. researchgate.net

Table 6.2.1: Selected Derivatization Reactions for this compound

| Reaction Site | Reaction Type | Typical Reagents | Resulting Functional Group |

| Acetate Group | Hydrolysis | NaOH, H₂O | Alcohol (-OH) |

| Acetate Group | Transesterification | R-OH, Acid/Base Catalyst | New Ester (-OCOR) |

| Acetate Group | Aminolysis | R-NH₂, Heat | Amide (-NHCOR) |

| Aromatic Core | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Aromatic Core | Halogenation | Br₂, FeBr₃ | Bromo (-Br) |

| Aromatic Core | Acylation | RCOCl, AlCl₃ | Acyl (-COR) |

This table outlines potential chemical derivatizations based on the known reactivity of acetate and PAH compounds.

Development of Novel Methodologies Utilizing this compound as a Key Intermediate in Complex Molecule Construction

The unique structure of this compound makes it a valuable intermediate in multi-step syntheses. mdpi.com Its role can extend beyond that of a simple starting material to being a pivotal component in the development of new synthetic methodologies. For example, the acetate can function as a temporary protecting group for a more reactive alcohol, allowing for selective chemistry to be performed on the aromatic rings before revealing the hydroxyl group for a final transformation.

Another potential methodological application involves using the steric bulk of the tetraphene system to direct the stereochemistry of reactions on the side chain. The large, planar surface can block one face of the reactive center at the 7-position, enabling diastereoselective additions or substitutions. Researchers have utilized similar large aromatic groups in other contexts to achieve high levels of stereocontrol in complex syntheses. The development of such methods is crucial for producing enantiomerically pure compounds for applications in materials science and electronics. researchgate.net

Exploration of this compound in Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. The structure of this compound is highly conducive to forming such ordered assemblies. rsc.org The large, flat, and electron-rich surface of the benz[a]anthracene core is predisposed to engage in π-π stacking interactions. These interactions are a primary driving force for the self-organization of many planar aromatic molecules into well-defined one- or two-dimensional structures, such as columns or sheets. researchgate.net

The acetate group adds another dimension to its potential supramolecular behavior. While not a strong hydrogen bond donor or acceptor itself, its hydrolysis to the corresponding alcohol introduces a hydroxyl group capable of forming strong, directional hydrogen bonds. This would allow for the creation of more complex, three-dimensional networks. The interplay between π-π stacking of the aromatic cores and hydrogen bonding of the functional groups could lead to the formation of novel materials with tailored electronic or host-guest properties. The investigation of how these molecules arrange on surfaces is a key area of research for creating new molecular nano-objects and devices. rsc.org

Table 6.4.1: Potential Intermolecular Forces in this compound Assemblies

| Molecular Feature | Intermolecular Interaction | Potential Impact on Assembly |

| Aromatic Core | π-π Stacking | Promotes columnar or lamellar structures |

| Aromatic Core | CH-π Interactions | Influences packing orientation and density |

| Acetate Group | Dipole-Dipole Interactions | Contributes to overall lattice energy |

| Hydrolyzed Alcohol | Hydrogen Bonding | Creates directional, extended networks |

This table summarizes the non-covalent interactions that could govern the self-assembly of this compound and its derivatives.

Emerging Research Directions and Future Perspectives for Tetraphen 7 Yl Acetate Studies

Untapped Synthetic Opportunities for Novel Tetraphen-7-yl Acetate (B1210297) Derivatives

While the parent compound provides a foundational structure, the true potential may lie in its derivatives. Future synthetic work could focus on functionalizing the tetraphenyl backbone or modifying the acetate moiety to fine-tune its electronic and steric properties. Drawing inspiration from synthetic strategies for other complex polycyclic systems, several avenues for creating novel derivatives can be envisioned. unit.no Methods such as directed ortho-metalation (DoM) could be explored to introduce substituents at specific positions on the phenyl rings, yielding a library of new compounds with tailored characteristics. unit.no

Furthermore, the synthesis of hybrid compounds, where the Tetraphen-7-yl acetate scaffold is linked to other functional units like coumarins or imidazoles, could lead to materials with unique photophysical properties. researchgate.netnih.gov

Table 1: Potential Synthetic Derivatives of this compound and Their Research Objectives

| Derivative Name | Proposed Modification | Potential Research Focus |

| (4-Nitro-tetraphen-7-yl) acetate | Nitration of one or more phenyl rings | Study of electron-withdrawing group effects on photophysics |

| (4-Amino-tetraphen-7-yl) acetate | Reduction of a nitro derivative | Precursor for further functionalization or dye synthesis |

| Tetraphen-7-yl trifluoroacetate | Substitution of acetate with trifluoroacetate | Enhanced reactivity studies; alternative catalytic precursors |

| (4'-Bromo-tetraphen-7-yl) acetate | Bromination of a terminal phenyl group | Intermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira) |

Advanced Spectroscopic Probes for Real-Time Monitoring of this compound Reactivity

The inherent fluorescence expected from the tetraphenyl aromatic system makes it an attractive candidate for the development of spectroscopic probes. rsc.org Future research could focus on designing derivatives that exhibit changes in their fluorescence or absorption spectra in response to specific chemical events. This strategy relies on predictable alterations to the molecule's π-conjugated system upon reaction. rsc.org

For example, a derivative could be engineered where the hydrolysis of the acetate group leads to a distinct ratiometric change in its emission wavelength. Such probes would be invaluable for the real-time, non-invasive monitoring of esterase activity or other hydrolytic processes. The design principles for these probes would involve creating a system where a chemical reaction triggers a significant and measurable optical response. rsc.org

Table 2: Spectroscopic Techniques for Analyzing this compound

| Spectroscopic Technique | Application in this compound Research | Potential Insights |

| Steady-State & Time-Resolved Fluorescence | Characterizing photophysical properties of new derivatives | Quantum yields, fluorescence lifetimes, solvent effects researchgate.net |

| UV-Visible Spectroscopy | Monitoring reaction kinetics and electronic transitions | Following reaction progress; confirming electronic structure unit.no |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of novel derivatives | Confirming regiochemistry of substitution and molecular structure |

| Infrared (IR) Spectroscopy | Monitoring reactions involving the acetate group | Tracking the carbonyl stretch to observe hydrolysis or transesterification |

Integration of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Synthesis Pathways

Exploration of this compound in Novel Catalytic Systems and Methodologies

The molecular architecture of this compound suggests its potential use as a ligand scaffold in coordination chemistry and catalysis. The acetate group, along with potential additional donor atoms introduced through derivatization, could chelate to a metal center. This approach is analogous to the use of bis(pyrazol-1-yl)acetate ligands, which have been successfully incorporated into transition metal complexes for various catalytic applications. researchgate.net

Future work could involve synthesizing this compound derivatives with nitrogen or phosphorus donors on the phenyl rings, creating novel pincer-type or scorpionate-like ligands. These could be used to develop new homogeneous or heterogeneous catalysts for reactions such as C-C bond formation, hydrogenations, or polymerizations. uevora.pt The large, rigid tetraphenyl framework could impart unique steric and electronic effects on the catalytic center, potentially leading to high activity and selectivity. aaqr.org

Theoretical Advancements in Understanding the Electronic and Photophysical Behavior of this compound

Computational chemistry provides powerful tools for investigating the fundamental properties of molecules. Theoretical studies, likely employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can offer deep insights into the electronic structure and photophysical behavior of this compound and its derivatives. mpg.de

These calculations can predict key parameters such as HOMO-LUMO energy gaps, absorption and emission wavelengths, and the nature of electronic transitions. researchgate.net Such theoretical work is crucial for rationally designing new materials with desired optical properties, for instance, for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. researchgate.net By correlating theoretical predictions with experimental data, a comprehensive understanding of the structure-property relationships governing this class of compounds can be developed. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.